2-(叔丁氧羰基氨基)-2-甲基丙酸甲酯

概述

描述

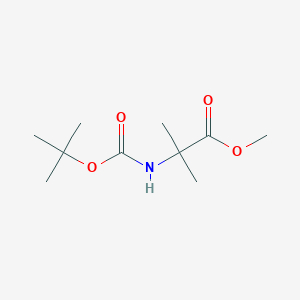

“Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate” is likely a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, Boc-amino acids are typically synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in an appropriate solvent .Molecular Structure Analysis

The molecular structure of this compound would likely include a methyl ester group (-COOCH3), a tert-butoxycarbonyl protected amino group (-NHCOOC(CH3)3), and a methyl group (-CH3) attached to the alpha carbon .Chemical Reactions Analysis

In general, Boc-amino acids can participate in peptide bond formation reactions to form peptides. The Boc group can be removed under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-amino acids are typically solid at room temperature .科学研究应用

小标题 了解分子构象和多态性

2-(叔丁氧羰基氨基)-2-甲基丙酸甲酯表现出多态性,以两种形式结晶在单斜空间群 P2(1)/n 中。两种多晶型物共享相似的分子构象,其中 α-氨基异丁酸残基采用指示 α-螺旋和混合 3(10)- 和 α-螺旋结构的构象。这种化合物形成氢键平行 β-折叠状带,具有含 α,α-二取代残基的受保护二肽的独特堆积排列 (Gebreslasie, Jacobsen, & Görbitz, 2011)。

化学合成和应用

小标题 促进复杂分子的合成

该化合物是合成多种复杂分子的一个组成部分。例如,它被用于盖斯曼-韦斯内酯的对映异构合成,作为新西碱的先驱。对映异构双环内酯等关键中间体对于安装目标化合物的吡咯烷框架至关重要 (Barco et al., 2007)。此外,涉及该化合物的立体选择性曼尼希反应导致产生茎叶藤碱的潜在前体,展示了其在复杂有机合成中的作用 (Thomas & Vickers, 2009)。

晶体学见解和氢化方法

小标题 推进结构化学和催化

该化合物的晶体结构已经过广泛研究,提供了对其分子几何结构和分子间相互作用性质的见解。例如,叔丁氧羰基甘氨酰-脱氢丙氨酰-甘氨酸甲酯的研究揭示了肽链的构象以及晶体结构和气相中可比较的键长和价角 (Ejsmont, Gajda, & Makowski, 2007)。该化合物还用于定向氢化方法以产生特定羧酸甲酯的非对映异构体,证明了其在选择性化学合成中的作用 (Smith et al., 2001)。

治疗应用和水凝胶形成

小标题 生物医学应用和材料科学

2-(叔丁氧羰基氨基)-2-甲基丙酸甲酯有助于生物医学研究和材料科学。它用于合成水凝胶剂,该水凝胶剂已在局部癌症治疗的药物递送系统中显示出前景。这些水凝胶剂已证明具有抗癌活性且对正常人淋巴细胞毒性低,使其成为治疗应用的潜在候选物 (Guchhait et al., 2021)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(4,5)7(12)14-6/h1-6H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGSYLWMSHXMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B2637061.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2637064.png)

![N-(3-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2637067.png)

![N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2637073.png)

![1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2637076.png)

![2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2637078.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2637081.png)

![3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2637083.png)